molecular formula C18H17FN4O3 B2885381 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898610-97-4

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2885381
CAS No.: 898610-97-4
M. Wt: 356.357
InChI Key: PTRQNAVLMMCLNN-UHFFFAOYSA-N
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Description

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical research. The presence of both aromatic and heterocyclic moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazine core: The triazine core can be synthesized by the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.

    Introduction of the 2,4-dimethoxyphenyl group: This step involves the nucleophilic substitution of a suitable triazine derivative with 2,4-dimethoxyaniline under controlled conditions.

    Attachment of the 4-fluorobenzyl group: The final step involves the alkylation of the intermediate compound with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-((2,4-dimethoxyphenyl)amino)-6-benzyl-1,2,4-triazin-5(4H)-one: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-((2,4-dimethoxyphenyl)amino)-6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-one:

Uniqueness

The presence of the 4-fluorobenzyl group in 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications in various fields.

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c1-25-13-7-8-14(16(10-13)26-2)20-18-21-17(24)15(22-23-18)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRQNAVLMMCLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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